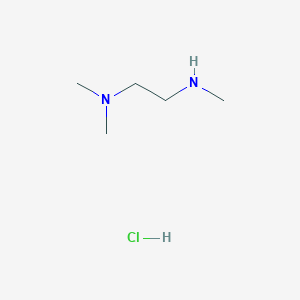
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is an organic compound with the molecular formula C5H14N2·HCl. It is a derivative of ethylenediamine, where three of the hydrogen atoms are replaced by methyl groups. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride can be synthesized through the methylation of ethylenediamine. One common method involves the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C2H4(NH2)2+3CH3I→C5H14N2+3HI
The resulting N1,N1,N2-Trimethylethane-1,2-diamine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Acylation: The compound can react with acyl chlorides to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Acylation: Acyl chlorides and anhydrides are typical reagents.
Major Products
Oxidation: Produces oxides or nitroso compounds.
Substitution: Results in substituted amines.
Acylation: Forms amides.
Scientific Research Applications
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in polymerization reactions.
Biology: Employed in the synthesis of biologically active compounds and as a building block for pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a precursor for therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride involves its ability to act as a nucleophile due to the presence of amine groups. These groups can donate electron pairs to electrophilic centers, facilitating various chemical reactions. The compound’s molecular targets and pathways depend on the specific reaction it is involved in, such as nucleophilic substitution or acylation .
Comparison with Similar Compounds
Similar Compounds
N,N,N’-Trimethylethylenediamine: Similar structure but without the hydrochloride component.
N,N,N’,N’-Tetramethylethylenediamine: Contains an additional methyl group on the nitrogen atoms.
N,N-Dimethylethylenediamine: Lacks one methyl group compared to N1,N1,N2-Trimethylethane-1,2-diamine.
Uniqueness
N1,N1,N2-Trimethylethane-1,2-diamine hydrochloride is unique due to its specific methylation pattern and the presence of the hydrochloride salt, which enhances its solubility and reactivity in certain chemical environments .
Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-6-4-5-7(2)3;/h6H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEZVBXJLFYOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














